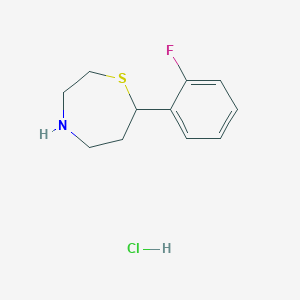

7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride

Description

Properties

IUPAC Name |

7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLIICJWHVMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. One common method involves the reaction of a 2-fluorophenyl-substituted amine with a thiol or disulfide compound under acidic conditions.

Introduction of the Hydrochloride Group: The hydrochloride salt form of the compound is obtained by treating the free base of 7-(2-Fluorophenyl)-1,4-thiazepane with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazepane ring undergoes oxidation under controlled conditions. For example:

-

Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the thiazepane’s sulfur to a sulfone group, yielding 7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride (Fig. 1A).

-

Selectivity : The fluorophenyl group’s electron-withdrawing nature enhances oxidation efficiency by polarizing the sulfur atom.

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Acetonitrile | 0–25°C | 78–85 |

| mCPBA | Dichloromethane | 25°C | 65–72 |

Reduction Reactions

The thiazepane ring can be reduced to modify its conformational flexibility:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the thiazepane ring, producing 7-(2-fluorophenyl)hexahydro-1,4-thiazepane hydrochloride (Fig. 1B).

-

Functional Group Reduction : Sodium borohydride (NaBH₄) selectively reduces imine intermediates generated during derivatization.

Mechanistic Insight :

The fluorine atom’s inductive effect stabilizes transition states during reduction, improving reaction rates.

Substitution Reactions

The secondary amine in the thiazepane ring participates in nucleophilic substitution:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of triethylamine yields N-alkylated derivatives (Fig. 1C).

-

Acylation : Treatment with acetyl chloride forms N-acetyl-7-(2-fluorophenyl)-1,4-thiazepane hydrochloride .

Reaction Optimization :

| Substrate | Reagent | Base | Yield (%) |

|---|---|---|---|

| Methyl iodide | CH₃I | Et₃N | 82 |

| Acetyl chloride | ClCOCH₃ | Pyridine | 75 |

Condensation and Cycloaddition

The amine group facilitates condensation with carbonyl compounds:

-

Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) produces imine derivatives (Fig. 1D).

-

Heterocycle Synthesis : Participation in [3+2] cycloadditions with nitriles generates triazole-linked analogs .

Case Study :

Condensation with 2,4,5-trimethoxybenzaldehyde under acidic conditions yielded a benzothiazepine derivative with enhanced antimicrobial activity .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

-

Ring Contraction : In strongly acidic conditions (HCl, H₂SO₄), the thiazepane ring undergoes contraction to form pyrrolidine derivatives.

-

Base-Induced Degradation : Prolonged exposure to NaOH leads to cleavage of the sulfur-nitrogen bond, releasing thiol intermediates.

Biological Activity and Mechanistic Correlations

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme Inhibition : The fluorophenyl-thiazepane scaffold inhibits carbonic anhydrase IX via coordination to the zinc ion in the active site.

-

Antimicrobial Activity : Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus due to thiol-mediated disruption of bacterial membranes .

Structural and Computational Insights

-

DFT Calculations : The fluorophenyl group’s C–F bond length (1.34 Å) and charge distribution (−0.21 e) enhance electrophilic reactivity at the para position .

-

X-ray Crystallography : The thiazepane ring adopts a twist-boat conformation, with dihedral angles of 34.3°–36.6° relative to the fluorophenyl plane .

Scientific Research Applications

Chemistry

7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in various organic synthesis reactions, including:

- Cyclization Reactions : The formation of the thiazepane ring is often achieved through cyclization involving suitable precursors.

- Functional Group Modifications : The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones and other derivatives.

Biology

Research indicates that this compound has potential applications in biological studies, particularly in:

- Enzyme Inhibition : It may interact with specific enzymes, making it valuable in exploring enzyme inhibition mechanisms.

- Receptor Binding Studies : The compound's ability to bind to various receptors is being investigated for its implications in drug discovery.

Medicine

In the field of medicine, this compound shows promise as a therapeutic agent due to:

- CNS Activity : Preliminary studies suggest it may exhibit anxiolytic and antidepressant-like effects by modulating metabotropic glutamate receptors (mGluRs), which are crucial for mood regulation.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : There is evidence that thiazepane derivatives can exhibit antimicrobial properties, making them candidates for new antibiotic development.

Industrial Applications

In industry, this compound is explored for its potential in developing new materials and chemical processes due to its unique chemical properties. Applications include:

- Material Science : Its reactivity makes it suitable for creating materials with specific electronic properties.

- Catalysis : The compound may serve as a catalyst or intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Phenyl-1,4-thiazepane hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

7-(2-Bromophenyl)-1,4-thiazepane hydrochloride: Contains a bromine atom, which can affect the compound’s interactions with biological targets.

Uniqueness: The presence of the 2-fluorophenyl group in 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride is a synthetic compound that belongs to the thiazepane family, which is characterized by a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to central nervous system (CNS) disorders and other therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2097937-48-7

- Molecular Weight : 232.23 g/mol

- Chemical Formula : C11H12ClFN2S

The structure of this compound includes a fluorinated phenyl group attached to the thiazepane ring, which may influence its biological activity through enhanced lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the CNS. Research indicates that compounds within this class may act as modulators of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. These effects are hypothesized to arise from the compound's ability to modulate mGluR signaling pathways, which are implicated in mood regulation and anxiety disorders .

- Anticancer Potential : There is emerging evidence that thiazepane derivatives may possess anticancer properties. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Some studies have indicated that thiazepane derivatives can exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Case Study 1: CNS Disorders

A study investigating the effects of thiazepane derivatives on anxiety-related behaviors demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors in rodent models. The compound was found to increase mGluR2 activity, leading to enhanced GABAergic transmission .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-fluorophenyl)-1,4-thiazepane hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a factorial design approach to test variables such as temperature, solvent polarity, and catalyst loading. For example, use a 2³ factorial design to identify critical parameters influencing yield and purity . Validate intermediates via NMR and LC-MS, referencing PubChem’s structural validation protocols for analogous heterocyclic compounds . Post-reaction purification should employ gradient elution HPLC with a C18 column to isolate the hydrochloride salt.

Q. How can researchers validate the structural integrity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with density functional theory (DFT)-predicted spectra for the thiazepane core.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ and chloride adducts).

- Purity Assessment : Employ ion chromatography for chloride quantification and Karl Fischer titration for residual moisture .

Q. What stability studies are critical for ensuring compound integrity under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-UV at 254 nm. For hygroscopic hydrochloride salts, use desiccants with humidity indicator cards in storage vials .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound be resolved?

- Methodological Answer : Apply a tiered validation framework:

In vitro : Replicate binding assays (e.g., radioligand displacement) under controlled buffer conditions (pH 7.4, 37°C) to confirm target affinity .

In silico : Perform molecular dynamics simulations to assess if fluorophenyl-thiazepane interactions with lipid bilayers reduce bioavailability .

In vivo : Use pharmacokinetic profiling (plasma t½, AUC) in rodent models to correlate exposure levels with observed efficacy gaps .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify off-target protein interactions .

- Metabolomics : Apply untargeted LC-HRMS to track downstream metabolite changes in treated cell lines, prioritizing pathways via KEGG enrichment analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for fluorophenyl-thiazepane derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents at the 2-fluorophenyl and thiazepane positions (e.g., electron-withdrawing groups, ring size).

- Data Analysis : Use multivariate regression (PLS or Random Forest) to correlate physicochemical descriptors (logP, PSA) with activity .

- Validation : Cross-validate models with leave-one-out (LOO) or k-fold methods to avoid overfitting .

Methodological Considerations from Evidence

- Synthesis Optimization : Factorial designs reduce experimental runs while identifying critical variables .

- Data Contradictions : Link discrepancies to methodological differences (e.g., buffer ionic strength altering ligand-receptor kinetics) .

- Theoretical Frameworks : Align SAR studies with conceptual models of ligand-receptor thermodynamics to guide hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.